molecular formula C7H7ClFNO2S B2642943 5-Chloro-4-fluoro-2-methylbenzenesulfamide CAS No. 1242339-14-5

5-Chloro-4-fluoro-2-methylbenzenesulfamide

Cat. No. B2642943
CAS RN: 1242339-14-5
M. Wt: 223.65
InChI Key: ZWFODENXNYLGEH-UHFFFAOYSA-N
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Description

“5-Chloro-4-fluoro-2-methylbenzenesulfamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

1. Environmental Impact and Human Exposure

  • A study examining the serum concentrations of perfluorooctanesulfonate and other fluorochemicals in an elderly population highlighted the widespread use of such compounds in consumer products, such as surfactants, paper, and packaging treatments. These compounds degrade to persistent metabolites like perfluorooctanesulfonate, which accumulates in the tissues of humans and wildlife, raising concerns about environmental persistence and human exposure (Olsen et al., 2004).

2. Analytical Methods in Environmental and Biological Monitoring

  • The development of a high-throughput method for measuring trace levels of perfluorinated organic acids and amides in human serum and milk was significant. The method, which used automated solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry, is suitable for large epidemiologic studies assessing exposure to these compounds, indicating the chemical's relevance in environmental and biological monitoring (Kuklenyik et al., 2004).

3. Clinical Pharmacology and Drug Metabolism

  • A study on the disposition and metabolism of SB-649868, a compound containing a 5-chloro-2,4-dihydroxypyrimidine moiety, in humans was crucial for understanding the drug's pharmacokinetic profile. It emphasized the drug's extensive metabolism and the identification of principal circulating components and metabolites in plasma, highlighting the importance of understanding the metabolic pathways of such compounds in drug development and therapeutic application (Renzulli et al., 2011).

properties

IUPAC Name

5-chloro-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFODENXNYLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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